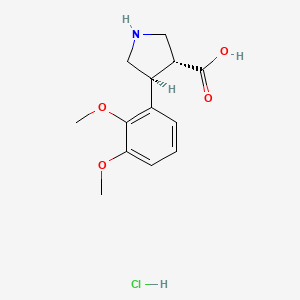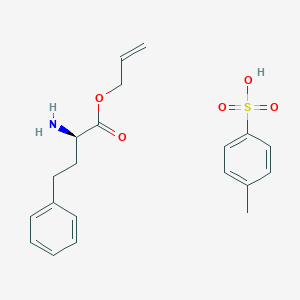
4-methylbenzenesulfonic acid;prop-2-enyl (2R)-2-amino-4-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methylbenzenesulfonic acid;prop-2-enyl (2R)-2-amino-4-phenylbutanoate: . This compound is notable for its unique structure and biological activity, making it a subject of interest in various fields of study.
Preparation Methods
The synthesis of (S)-2-T-Butyloxycarbonylamino-5-azidopentanoic acid cyclohexylamine involves several steps. The preparation methods typically include:
Synthetic Routes and Reaction Conditions: The compound is synthesized through a series of chemical reactions involving the protection of amino groups, azidation, and coupling with cyclohexylamine.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
(S)-2-T-Butyloxycarbonylamino-5-azidopentanoic acid cyclohexylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(S)-2-T-Butyloxycarbonylamino-5-azidopentanoic acid cyclohexylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-T-Butyloxycarbonylamino-5-azidopentanoic acid cyclohexylamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological outcomes, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
(S)-2-T-Butyloxycarbonylamino-5-azidopentanoic acid cyclohexylamine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as (S)-2-T-Butyloxycarbonylamino-5-aminopentanoic acid and (S)-2-T-Butyloxycarbonylamino-5-hydroxy-pentanoic acid share structural similarities.
Uniqueness: The presence of the azido group and the cyclohexylamine moiety in (S)-2-T-Butyloxycarbonylamino-5-azidopentanoic acid cyclohexylamine distinguishes it from other similar compounds, providing unique chemical and biological properties.
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;prop-2-enyl (2R)-2-amino-4-phenylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.C7H8O3S/c1-2-10-16-13(15)12(14)9-8-11-6-4-3-5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h2-7,12H,1,8-10,14H2;2-5H,1H3,(H,8,9,10)/t12-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBMOPWLVXQOIN-UTONKHPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CCC1=CC=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)[C@@H](CCC1=CC=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
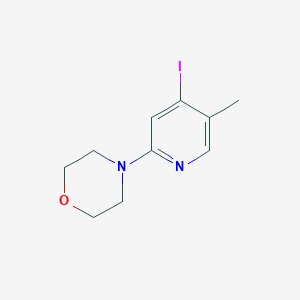

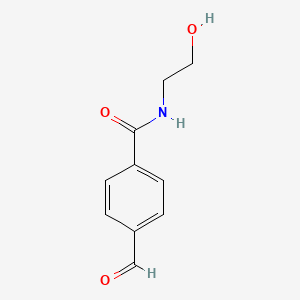

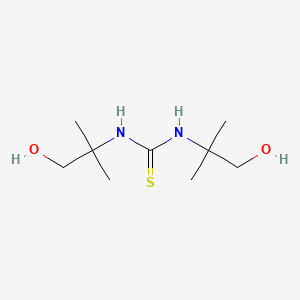
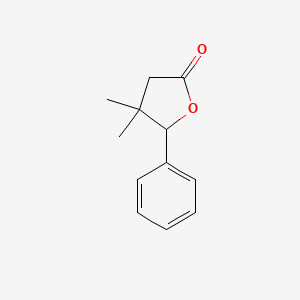
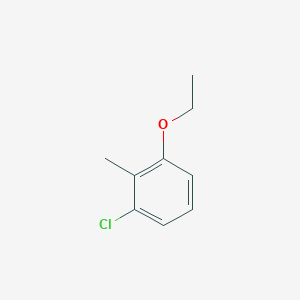
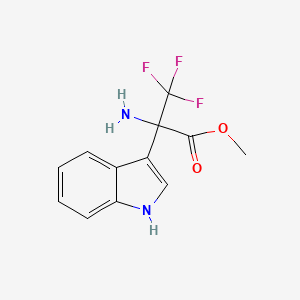
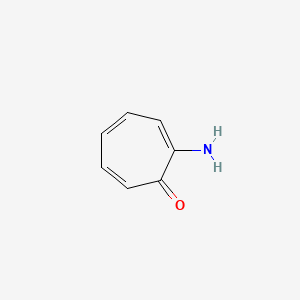
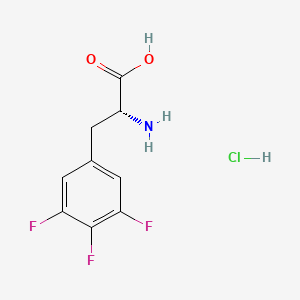
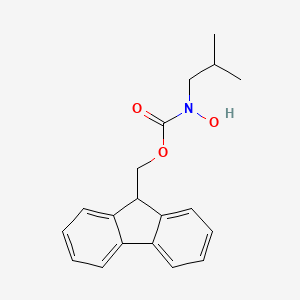
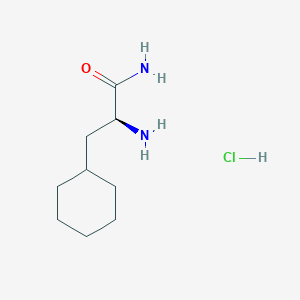
![(3R,4S)-4-(2,3-dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B8046786.png)
